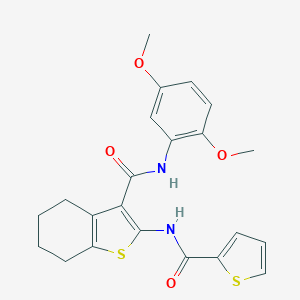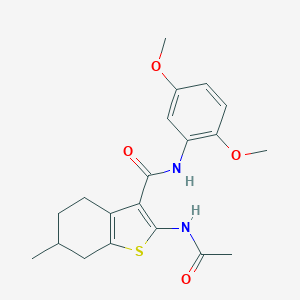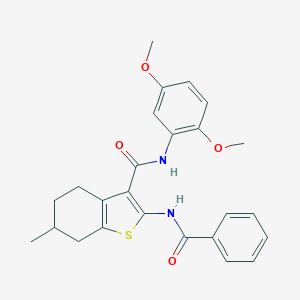![molecular formula C22H28N2O3S B289429 N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B289429.png)
N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamidedro] is a complex organic compound that features a furan ring, a carboxylic acid group, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-carboxylic acid [6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro] typically involves multi-step organic reactions. One common method starts with furfural as the base substrate. The process involves the use of cuprous chloride as a catalyst and tert-butyl hydrogen peroxide as an oxidant to prepare furoic acid . The target compound can be obtained by adding 7-bromo-1-heptene, tetrabutylammonium bromide (TBAB), and potassium carbonate .
Industrial Production Methods
the principles of green chemistry, such as one-pot synthesis and the use of renewable resources like furfural, are often employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamidedro] undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furoic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The pyrrolidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include cuprous chloride, tert-butyl hydrogen peroxide, and potassium carbonate . Reaction conditions often involve moderate temperatures and the use of solvents like dioxane.
Major Products
Major products formed from these reactions include various furoic acid derivatives and substituted pyrrolidine compounds .
Scientific Research Applications
N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamidedro] has several scientific research applications:
Mechanism of Action
The mechanism of action for this compound involves its interaction with various molecular targets. The pyrrolidine ring, for example, is known to interact with enantioselective proteins, affecting their biological activity . The furan ring can also participate in various biochemical pathways, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds like 5-hydroxymethylfurfural and 2,5-furandicarboxylic acid share the furan ring structure.
Pyrrolidine derivatives: Compounds such as pyrrolizines and pyrrolidine-2,5-diones are structurally similar due to the presence of the pyrrolidine ring.
Uniqueness
What sets furan-2-carboxylic acid [6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro] apart is its unique combination of a furan ring, a carboxylic acid group, and a pyrrolidine moiety.
Properties
Molecular Formula |
C22H28N2O3S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C22H28N2O3S/c1-22(2,3)14-8-9-15-17(13-14)28-20(23-19(25)16-7-6-12-27-16)18(15)21(26)24-10-4-5-11-24/h6-7,12,14H,4-5,8-11,13H2,1-3H3,(H,23,25) |
InChI Key |
SYEIERVPFCPBDN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCCC3)NC(=O)C4=CC=CO4 |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCCC3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[({2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289347.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289349.png)
![2-[(4-chlorobenzoyl)amino]-N-(2,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289354.png)
![N-(2,4-dimethoxyphenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289355.png)

![4-[(3-{[4-(ethoxycarbonyl)anilino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B289358.png)
![N-(2,4-dimethoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B289359.png)
![Methyl 4-({[2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289360.png)

![Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289363.png)
![Methyl 4-[({2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289365.png)

![ethyl 3-{[4-(methoxycarbonyl)anilino]carbonyl}-2-{[(4-methoxyphenyl)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289367.png)
![N-(2,5-dimethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289368.png)
